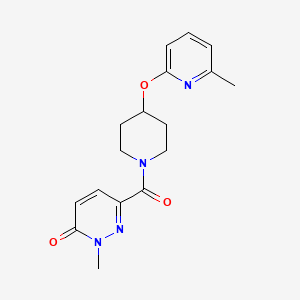
2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic compound characterized by a complex structure incorporating pyridine and pyridazine rings. This compound is of interest due to its potential bioactivity, which could be leveraged in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis often begins with pyridazine and pyridine derivatives.
Key Reaction: The coupling of pyridazine and pyridine units is achieved through nucleophilic substitution, facilitated by suitable protecting groups to ensure selective reactivity.
Conditions: Reactions are typically conducted in polar aprotic solvents like DMF or DMSO, with the use of bases such as K₂CO₃ to facilitate deprotonation and activation.
Industrial Production Methods
Scale-Up Considerations: Industrial synthesis would involve optimization of the reaction conditions for high yield and purity, ensuring minimal by-products. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation to form various oxidized derivatives, which could impact its biological activity.
Reduction: Hydrogenation can reduce specific functional groups, altering the electronic properties and potentially the activity of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains on the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Use of reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.
Reduction: Catalytic hydrogenation using Pd/C as the catalyst in the presence of H₂ gas.
Substitution: Use of halogenating agents like NBS (N-Bromosuccinimide) for electrophilic bromination.
Major Products
Oxidized Derivatives: Products may include N-oxides or hydroxylated forms.
Reduced Products: Hydrogenated versions of the starting compound.
Substituted Derivatives: Halogenated, alkylated, or otherwise functionalized analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: As a potential ligand in catalytic systems.
Material Science: In the synthesis of advanced materials with unique electronic properties.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Cell Signaling: Could affect signaling pathways, impacting cell function.
Medicine
Therapeutics: Explored for potential pharmaceutical applications, including anticancer and antimicrobial agents.
Diagnostics: May be used in the development of diagnostic tools.
Industry
Agrochemicals: Potential use in the formulation of pesticides or herbicides.
Polymers: In the creation of specialized polymers with desired properties.
Wirkmechanismus
Molecular Targets: The compound likely interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: May involve pathways related to oxidative stress, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-methyl-6-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one: stands out due to its unique combination of pyridazine and pyridine rings. Compared to other heterocyclic compounds, it may offer distinct bioactivities and chemical reactivities.
List of Similar Compounds
Pyridazin-3(2H)-one derivatives
Pyridine-2-yl ethers
Piperidine-carbonyl compounds
Hope that gives you an insightful glance into this intriguing compound! What would you like to know more about next?
Eigenschaften
IUPAC Name |
2-methyl-6-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-4-3-5-15(18-12)24-13-8-10-21(11-9-13)17(23)14-6-7-16(22)20(2)19-14/h3-7,13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTIQTSBGCMZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
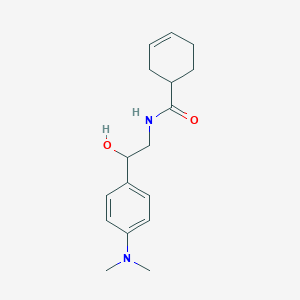
![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)
![1-({5-[4-(Trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}sulfonyl)azepane](/img/structure/B2407253.png)
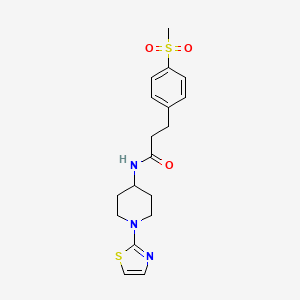
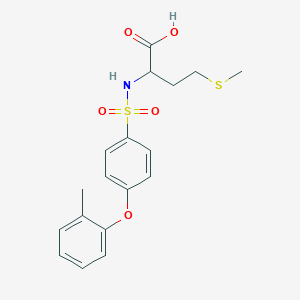
![6-((2-Methylbenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407260.png)
![2-[(5Z)-5-[2-(4-fluoroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2407261.png)
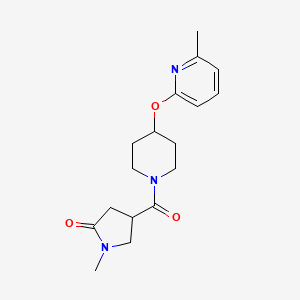

![1-[3-(4-Fluorophenoxy)propanoylamino]-4-fluorosulfonyloxybenzene](/img/structure/B2407267.png)
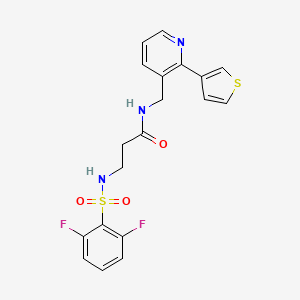
![2-(2,4-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2407269.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2407270.png)

